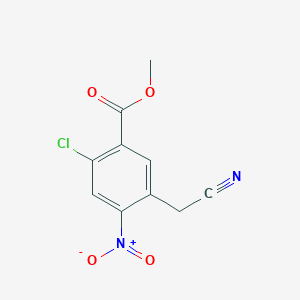

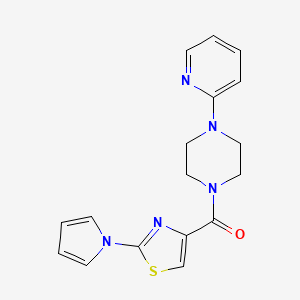

![molecular formula C19H17N3OS B2706665 2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 888462-36-0](/img/structure/B2706665.png)

2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple and facile synthetic strategy for the construction of a series of structurally interesting tricyclic-fused N-alkyl-9H-pyrimido[4,5-b]indol-2-amines has been successfully achieved . The synthesis was based on the annulation reaction between readily available 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using KOH as the base in refluxing EtOH medium .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

The 1,2,4-triazole scaffold, to which this compound belongs, plays a crucial role in medicinal chemistry. Many drugs on the market incorporate the triazole motif due to its diverse pharmacological activities. For instance, letrozole (an anti-cancer agent), fluconazole (an anti-fungal agent), and maraviroc (an anti-HIV agent) all feature the triazole core structure. By introducing a benzylsulfanyl group into the 1,2,4-triazole framework, researchers can explore novel derivatives with potential therapeutic applications .

Antifungal and Antimicrobial Properties

The addition of thiol and amino groups to positions 3 and 4 of the 1,2,4-triazole core structure enhances its biological activity. As a result, benzylsulfanyl-triazolyl-indole derivatives exhibit promising antifungal and antimicrobial properties. These compounds could serve as leads for developing new antifungal medications or antimicrobial agents .

Corrosion Inhibitors

The benzylsulfanyl-triazolyl-indole scaffold may find applications as corrosion inhibitors. These compounds can protect metal surfaces from corrosion, making them valuable in industrial settings, especially for safeguarding pipelines, tanks, and other metal structures .

Fluorescent Applications

Researchers have also explored the use of benzylsulfanyl-triazolyl-indole derivatives as chelating agents with metals. These complexes can exhibit fluorescence properties, making them useful for fluorescent imaging, sensors, and other analytical applications .

Structural and Electronic Aspects

Density functional theory (DFT) calculations have been employed to predict the electronic and structural features of this compound. Additionally, UV-Vis spectral bands have been assigned based on time-dependent DFT calculations. The gauge-including atomic orbitals (GIAO) method has been used to predict the 1H and 13C NMR chemical shifts .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes . The exact interaction of this compound with its targets would depend on the specific molecular structure of the compound and the nature of its targets.

Biochemical Pathways

For example, they can influence the metabolism of tryptophan, a precursor of indole, in higher plants . They can also affect the signaling pathways in bacteria . The specific pathways affected by this compound would depend on its targets and mode of action.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects, depending on its specific targets and mode of action.

Propriétés

IUPAC Name |

2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-2-22-18(23)17-16(14-10-6-7-11-15(14)20-17)21-19(22)24-12-13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHSLXVBTNPSLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-oxochromene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2706584.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2706586.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2706588.png)

![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2706591.png)

![N'-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2706592.png)

![7-Fluoro-3-[2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2706596.png)

![methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate](/img/structure/B2706599.png)

![Methyl 2-[2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B2706601.png)

![3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2706604.png)